methyl (4Z)-2-methyl-1-(4-methylbenzyl)-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl (4Z)-2-methyl-1-(4-methylbenzyl)-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure. It is characterized by the presence of multiple functional groups, including a pyrrole ring, a carboxylate ester, and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-2-methyl-1-(4-methylbenzyl)-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable amine, followed by cyclization and esterification reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as neutral alumina under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-2-methyl-1-(4-methylbenzyl)-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Methyl (4Z)-2-methyl-1-(4-methylbenzyl)-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its medicinal properties includes exploring its potential as an anti-cancer or anti-inflammatory agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl (4Z)-2-methyl-1-(4-methylbenzyl)-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(3,4,5-trimethoxybenzylidene)aniline: Shares structural similarities but lacks the pyrrole ring and carboxylate ester.
4-((4-Methylbenzyl)oxy)-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide: Contains similar functional groups but differs in overall structure.
Uniqueness
Methyl (4Z)-2-methyl-1-(4-methylbenzyl)-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its combination of functional groups and structural complexity
Properties
CAS No. |
1164555-68-3 |
---|---|
Molecular Formula |
C25H27NO6 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
methyl (4Z)-2-methyl-1-[(4-methylphenyl)methyl]-5-oxo-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrrole-3-carboxylate |
InChI |
InChI=1S/C25H27NO6/c1-15-7-9-17(10-8-15)14-26-16(2)22(25(28)32-6)19(24(26)27)11-18-12-20(29-3)23(31-5)21(13-18)30-4/h7-13H,14H2,1-6H3/b19-11- |
InChI Key |
VPIIJRBMSUGAMM-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=C(/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)C(=O)OC)C |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)C(=O)OC)C |
Origin of Product |
United States |
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